Sunitinib Impurity 18
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23) |
InChI Key |
JJCBMURHXKLBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Distinguishing Sunitinib Malate API from Sunitinib Impurity 18: A Guide to Chemical Identity, Analytical Separation, and Regulatory Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the fundamental differences between Sunitinib Malate, the Active Pharmaceutical Ingredient (API), and its related impurities, with a specific focus on Sunitinib Impurity 18 (N-Desethyl Sunitinib) as a representative example. We will explore the distinct chemical structures, their origins, and the profound impact these differences have on the safety, efficacy, and quality of the final drug product. This document delves into the causality behind the analytical methodologies required for their differentiation, including advanced chromatographic and spectroscopic techniques. By grounding these technical discussions in the context of regulatory expectations, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Sunitinib.
Foundational Concepts: The Dichotomy of API and Impurity
In pharmaceutical science, the distinction between an Active Pharmaceutical Ingredient (API) and an impurity is absolute and critical for ensuring patient safety and therapeutic efficacy.[1]
The Active Pharmaceutical Ingredient (API)
The API is the biologically active component within a drug product responsible for producing the intended therapeutic effect.[2][3][4] It is the result of a meticulously controlled manufacturing process designed to maximize purity and ensure consistent physiological activity.[5] Sunitinib Malate is the API form of the drug Sunitinib, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6][7][8]
The Pharmaceutical Impurity
Conversely, an impurity is any component present in the drug substance or final drug product that is not the desired API or an excipient (an inactive ingredient).[9] The International Conference on Harmonisation (ICH) provides a framework for classifying and controlling these unwanted substances. Impurities can arise from various sources:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the chemical synthesis.[10][11]
-
Degradation Products: These are formed by the chemical breakdown of the API over time due to factors like light, heat, or pH.[9][11]
-
Residual Solvents and Reagents: Unwanted chemicals used in the manufacturing process that are not fully removed.[10]
Even at trace levels, impurities can pose significant risks, including potential toxicity or a reduction in the drug's effectiveness and stability.[12][13] Therefore, their identification, quantification, and control are mandated by regulatory bodies worldwide.[1]
The Molecules of Interest: A Structural and Functional Comparison
While Sunitinib Malate API and its impurities share a core chemical scaffold, subtle structural deviations lead to significant differences in their origin and potential biological impact. For the purpose of this guide, we will use N-Desethyl Sunitinib , a well-characterized metabolite and degradant, as a representative example of a critical Sunitinib impurity, often cataloged by pharmaceutical reference standard suppliers.
Sunitinib Malate API
Sunitinib is a small-molecule inhibitor that targets multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor cell proliferation and angiogenesis.[7]
-
Chemical Structure: The API is the malate salt of Sunitinib. The Sunitinib freebase has the chemical formula C₂₂H₂₇FN₄O₂.[7] The addition of L-malic acid (C₄H₆O₅) is a deliberate formulation strategy.
-
Causality of the Malate Salt: Sunitinib base is practically insoluble in water.[14] Converting the basic free form into a malate salt significantly improves its solubility and dissolution rate in the acidic environment of the stomach, thereby enhancing its oral bioavailability.[15] This is a common and critical step in drug development to turn a promising molecule into a viable oral medication.
Caption: Structural difference between Sunitinib and N-Desethyl Sunitinib.
Comparative Data Summary
| Property | Sunitinib Malate (API) | This compound (N-Desethyl Sunitinib) |
| Chemical Formula | C₂₂H₂₉FN₄O₃ • C₄H₄O₄ [6] | C₂₀H₂₃FN₄O₂ |
| Molecular Weight | 532.56 g/mol [16] | 370.42 g/mol |
| CAS Number | 341031-54-7 [7][16][] | 356068-97-8 [18] |
| Nature | Intended active ingredient as a salt | Metabolite / Degradation product |
| Primary Origin | Chemical Synthesis & Salt Formation [15][19][20] | Metabolism / Degradation [21][22] |
| Regulatory Status | Must meet stringent purity specifications | Must be controlled below specified limits (e.g., ICH Q3B) |
Analytical Methodologies: The Key to Differentiation
Distinguishing between the API and its closely related impurities requires robust analytical methods. The choice of technique is driven by the need for specificity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this task. [10][]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: The fundamental principle of HPLC is the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). Because Sunitinib and N-Desethyl Sunitinib have different polarities due to the loss of an ethyl group, they will interact differently with the stationary phase, allowing for their separation. N-Desethyl Sunitinib is slightly more polar than Sunitinib, which typically results in a shorter retention time on a reverse-phase column like a C18.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be self-validating through the use of system suitability tests, ensuring the analytical system is performing correctly before sample analysis.
-
System Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in water. (Formic acid helps to protonate the analytes, leading to sharper peak shapes).
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). (The C18 chemistry provides excellent hydrophobic retention for separating these types of molecules).
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock: Accurately weigh and dissolve Sunitinib Malate API and N-Desethyl Sunitinib reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to create known concentration stock solutions.
-
System Suitability Solution (SSS): Prepare a solution containing both Sunitinib and N-Desethyl Sunitinib at a relevant concentration.
-
Sample Solution: Prepare the drug substance or product sample at a known concentration in the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. (Controlling temperature ensures retention time reproducibility).
-
Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 260 nm).
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B to 20% B
-
17-20 min: Hold at 20% B (re-equilibration) (A gradient is used because it allows for the efficient elution of both the more polar impurity and the less polar API within a reasonable run time).
-
-
-
Data Acquisition and Analysis:
-
System Suitability: Inject the SSS five times. The system is deemed suitable if the resolution between the Sunitinib and N-Desethyl Sunitinib peaks is >2.0 and the relative standard deviation (RSD) of the peak areas is <2.0%.
-
Analysis: Once system suitability is confirmed, inject the sample solutions.
-
Quantification: Calculate the amount of N-Desethyl Sunitinib in the sample by comparing its peak area to that of the certified reference standard.
-
Caption: HPLC analytical workflow for impurity profiling.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
LC-MS for Identification: For definitive identification, especially during method development or forced degradation studies, the HPLC system is coupled to a mass spectrometer. MS provides the mass-to-charge ratio (m/z) of the eluting peaks. Sunitinib and N-Desethyl Sunitinib will have distinct molecular weights, allowing for unambiguous confirmation of the impurity's identity.
-
NMR for Structural Elucidation: NMR spectroscopy is the gold standard for elucidating the exact chemical structure of a molecule. It is used to characterize the reference standards for both the API and the impurity, providing the authoritative grounding needed for a robust and reliable analytical method.
Conclusion: A Matter of Identity and Control
The difference between Sunitinib Malate API and this compound is far more than a minor structural variation; it is a fundamental distinction between the intended therapeutic agent and a substance that must be rigorously controlled. The API is the product of intentional design and synthesis, formulated as a malate salt to ensure bioavailability. The impurity, exemplified by N-Desethyl Sunitinib, arises from unintended pathways such as metabolism and degradation.
Understanding these differences is paramount for drug development professionals. It dictates the manufacturing process, storage conditions, and, most critically, the analytical strategies required to ensure that every batch of the final drug product is pure, safe, and effective. The application of high-fidelity analytical techniques like HPLC, grounded in well-characterized reference standards, is the cornerstone of this quality assurance, ultimately safeguarding patient health.
References
-
Midas Pharma. (n.d.). Sunitinib malate API. Retrieved from [Link]
-
SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Ovid. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Retrieved from [Link]
-
European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Retrieved from [Link]
-
Veeprho. (n.d.). Sunitinib Impurities and Related Compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Retrieved from [Link]
-
Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sunitinib-impurities. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Sunitinib Acid Impurity | CAS 356068-93-4. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Sunitinib Malate Impurity. Retrieved from [Link]
- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Guires. (n.d.). What is an API?Difference among API, raw material and intermediate. Retrieved from [Link]
-
Single Use Support. (2024). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved from [Link]
- Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
-
ResearchGate. (n.d.). Sunitinib accelerates the degradation of TP53 protein via the.... Retrieved from [Link]
-
Drug Discovery News. (n.d.). Drug impurities: sources, impact, and solutions. Retrieved from [Link]
-
ScienceDirect. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Retrieved from [Link]
-
Biocon. (n.d.). Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 341031-54-7 | Product Name : Sunitinib L-Malate - API. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
J-STAGE. (2019). The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. Retrieved from [Link]
-
Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]
-
YouTube. (2025). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved from [Link]
-
Veeprho. (n.d.). Sunitinib Aldehyde Impurity | CAS 356068-86-5. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is an API?Difference among API, raw material and intermediate|Katsura Chemical Co.,Ltd. [katsura-chemical.co.jp]
- 3. bachem.com [bachem.com]
- 4. youtube.com [youtube.com]
- 5. susupport.com [susupport.com]
- 6. Sunitinib malate [midas-pharma.com]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. veeprho.com [veeprho.com]
- 11. qualitymatters.usp.org [qualitymatters.usp.org]
- 12. Drug impurities: sources, impact, and solutions | Drug Discovery News [drugdiscoverynews.com]
- 13. veeprho.com [veeprho.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 18. Sunitinib Malate Impurity - Analytica Chemie [analyticachemie.in]
- 19. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and control of process-related impurities in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. As regulatory scrutiny and quality demands intensify, a deep understanding of the impurity profile is not merely a compliance requirement but a cornerstone of drug safety and efficacy. This document navigates through the common synthetic pathways of Sunitinib, elucidates the genesis of potential impurities at each critical step, and details the state-of-the-art analytical methodologies required for their detection and structural elucidation. Drawing from field-proven experience, this guide emphasizes the causality behind experimental choices, from chromatographic method development to the application of hyphenated mass spectrometry and NMR for definitive characterization. It is designed for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of purity for this critical anti-cancer therapeutic.
Introduction: The Imperative of Purity in Sunitinib
Sunitinib (marketed as Sutent®) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and has become a vital therapeutic agent in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action, inhibiting pathways crucial for tumor growth and angiogenesis, underscores its potency. However, the complexity of its chemical synthesis presents a significant challenge: the formation of process-related impurities.
These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final active pharmaceutical ingredient (API).[1][2] Even at trace levels, certain impurities can possess undesirable pharmacological or toxicological activity, potentially impacting the safety and efficacy of the final drug product. Therefore, a robust and systematic approach to impurity profiling is mandated by global regulatory bodies, such as the International Council for Harmonisation (ICH).[3] This guide will provide the scientific rationale and practical methodologies to meet and exceed these standards.
Deconstructing the Synthesis: Where Impurities Emerge
Understanding the potential for impurity formation begins with a thorough analysis of the synthetic route. While several synthetic strategies for Sunitinib exist, a prevalent and industrially relevant pathway involves the Knoevenagel condensation of 5-fluoro-1,3-dihydroindol-2-one with an activated pyrrole intermediate, followed by amidation.[4][5]
Let's dissect this common pathway to pinpoint critical control points for impurity formation.
A Common Synthetic Pathway for Sunitinib:
Caption: A common synthetic route for Sunitinib highlighting key reaction steps and potential points of impurity formation.
Genesis of Key Impurities:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions are a primary source of impurities. Residual 5-fluoro-1,3-dihydroindol-2-one or the pyrrole carboxylic acid intermediate can carry through to the final API if purification steps are inadequate.
-
Geometric Isomer (E-isomer): Sunitinib's therapeutic form is the Z-isomer, defined by the geometry around the exocyclic double bond. However, exposure to light or certain thermal conditions can induce isomerization to the pharmacologically distinct E-isomer.[6] This is a critical impurity to monitor and control.
-
Oxidative Impurities (Sunitinib N-Oxide): The diethylamino moiety of Sunitinib is susceptible to oxidation, forming Sunitinib N-Oxide.[7] This can occur during synthesis, particularly if oxidizing agents are present, or upon storage and exposure to air. This impurity has been identified as a photodegradation product.[7]
-
Amidation By-products: The coupling reaction between the carboxylic acid intermediate and N,N-diethylethane-1,2-diamine can generate various side products if not perfectly controlled.[8] This includes dimers or products from reactions with residual coupling agents.
The Analytical Toolkit: Strategies for Identification & Quantification
A multi-tiered analytical approach is essential for the comprehensive identification and quantification of Sunitinib impurities. High-Performance Liquid Chromatography (HPLC) serves as the foundational technique for separation and detection.[]
The Cornerstone: Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is one that can separate the API from all potential impurities and degradation products.
Expertise in Action: Why these choices?
-
Column Chemistry: A C18 stationary phase is the workhorse for a molecule of Sunitinib's polarity. The choice of a high-purity silica C18 column (e.g., 250 x 4.6 mm, 5-μm) is deliberate; it minimizes silanol interactions that can cause peak tailing with basic compounds like Sunitinib.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile) is typically required to resolve early-eluting polar impurities from the main Sunitinib peak and late-eluting non-polar impurities. The buffer is critical for controlling the ionization state of Sunitinib and its impurities, ensuring consistent retention times and peak shapes.
-
Detection: A Photodiode Array (PDA) or UV detector is standard.[10] Monitoring at a wavelength where Sunitinib and its key impurities have significant absorbance (e.g., 258 nm or 430 nm) ensures sensitive detection.[11][12] The power of a PDA detector lies in its ability to provide UV spectra for each peak, offering a preliminary check for peak purity and identity.
Protocol: Foundational HPLC Method Development Workflow
-
System Preparation: Equilibrate a C18 column (e.g., Waters XBridge C18, 250 mm × 4.6 mm, 5 µm) with the initial mobile phase composition.[12]
-
Mobile Phase Preparation:
-
Phase A: Prepare a 10mM ammonium formate buffer, adjusting the pH to 4.8 with formic acid.
-
Phase B: Acetonitrile.
-
-
Gradient Elution Program:
-
Start with a high aqueous percentage (e.g., 90% A) to retain polar impurities.
-
Program a linear gradient to increase the organic phase percentage to elute Sunitinib and less polar impurities.
-
Include a column wash step with a high percentage of acetonitrile to remove any strongly retained compounds.
-
Incorporate a re-equilibration step at the initial conditions before the next injection.
-
-
System Suitability Test (SST) - The Self-Validating System:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution containing Sunitinib and known impurities (if available) five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the Sunitinib peak area: ≤ 2.0%.
-
Tailing factor for the Sunitinib peak: ≤ 2.0.
-
Theoretical plates (column efficiency): > 2000.
-
Resolution between Sunitinib and the closest eluting impurity peak: > 1.5.
-
-
-
Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions (acidic, alkaline, oxidative, photolytic, thermal) to intentionally generate degradation products.[12] The HPLC method must be able to resolve the Sunitinib peak from all degradation peaks formed.
Definitive Identification: The Power of Hyphenated Techniques
While HPLC provides retention time and UV data, it does not provide definitive structural information. For this, we turn to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Impurity Identification:
Caption: A systematic workflow for the identification and structural elucidation of unknown process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the frontline tool for impurity identification.[13][14] By coupling the separation power of HPLC with the detection power of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of an unknown impurity. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which acts as a "fingerprint" to help deduce the structure.[14] For example, identifying Sunitinib N-Oxide would involve finding a peak with an m/z of 415.2 (M+H)+, which is 16 Da higher than Sunitinib (m/z 399.2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel impurities or when MS data is ambiguous, isolation of the impurity (often by preparative HPLC) followed by NMR analysis is the gold standard for definitive structural elucidation.[2] Techniques like 1H NMR, 13C NMR, and 2D-NMR (like COSY and HMQC/HSQC) allow scientists to piece together the exact molecular structure and stereochemistry.
Regulatory Landscape and Control Strategies
The control of impurities is governed by the ICH Q3A(R2) guideline, which establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[3]
Table 1: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: ICH Harmonised Tripartite Guideline Q3A(R2)[3][15] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[16]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[16]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[16]
Control Strategy: The ultimate goal is not just to identify impurities but to control them. This is achieved through:
-
Process Optimization: Modifying reaction conditions (temperature, solvents, catalysts) to minimize side reactions.
-
Raw Material Control: Implementing stringent specifications for starting materials and reagents.
-
Purification Procedures: Developing effective crystallization or chromatographic purification steps to remove impurities from the final API.[17]
-
Setting Specifications: Establishing validated analytical procedures and acceptance criteria for each identified and unidentified impurity in the drug substance specification.[18]
Conclusion
References
-
BOC Sciences. Sunitinib and Impurities.
-
Daicel Pharma Standards. Sunitinib Impurities Manufacturers & Suppliers.
-
SynThink. Sunitinib EP Impurities & USP Related Compounds.
-
OUCI. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach.
-
National Center for Biotechnology Information. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. PubMed.
-
Zhang, Y. (2023). Application of sunitinib in cancer treatment and analysis of its synthetic route. ResearchGate.
-
Paci, A., et al. (2009). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
ResearchGate. Synthetic route 1[10].
-
Jadidi, K., et al. (2015). Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. Iranian Journal of Pharmaceutical Research.
-
Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Google Patents. (2012). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
-
ResearchGate. (2023). METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD.
-
Attimarad, M., et al. (2012). Development and validation of a HPTLC method for analysis of Sunitinib malate. Brazilian Journal of Pharmaceutical Sciences.
-
Nishikawa, M., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. ResearchGate.
-
ResearchGate. (2023). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
-
ResearchGate. (2023). Isolation, LC–MS/MS, NMR Characterization, In Silico Toxicity, and ADME Evaluation of Stress‐Degradation Products of Sunitinib.
-
Maafi, M. (2015). Actinometric and Φ-order photodegradation properties of anti-cancer Sunitinib. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (2023). Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry.
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
-
YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances.
-
Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3.
-
International Council for Harmonisation. (n.d.). Quality Guidelines.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Actinometric and Φ-order photodegradation properties of anti-cancer Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 18. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability Profile of Sunitinib Impurity 18 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical development, the characterization of impurities is as critical as the analysis of the active pharmaceutical ingredient (API) itself. Impurities can impact the safety, efficacy, and stability of the final drug product. This guide focuses on Sunitinib Impurity 18, a known related compound of the multi-targeted tyrosine kinase inhibitor, Sunitinib.
Identification and Structural Analysis of this compound
This compound is identified as the Sunitinib Dimethyl Amide Analog . A comparison of its structure with the parent Sunitinib molecule is crucial for understanding its behavior.
-
Chemical Name: (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide[1]
-
Molecular Weight: 327.36 g/mol [5]
Structural Comparison:
The core scaffold of Impurity 18—the 5-fluoro-2-oxoindolinylidene)methyl]-2,4-dimethyl-1H-pyrrole moiety—is identical to that of Sunitinib. The key structural difference lies in the side chain of the carboxamide group. Sunitinib possesses a flexible N-(2-(diethylamino)ethyl) side chain, which contains a basic tertiary amine. In contrast, Impurity 18 features a simple N,N-dimethyl group. This seemingly minor alteration has profound implications for the molecule's physicochemical properties.
Solubility Profile: From Known Data to Scientific Prediction
The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The pH-dependent solubility of Sunitinib is a direct consequence of the basic tertiary amine in its side chain.
Known Solubility of Sunitinib
Sunitinib base is characterized by its pH-dependent solubility. It is soluble in aqueous solutions below pH 6 but becomes sparingly soluble to practically insoluble above pH 7.[1] This is due to the protonation of the diethylamino group at acidic pH, forming a charged species that is more readily solvated by polar protic solvents like water. Sunitinib is also practically insoluble in water and only slightly soluble in methanol and alcohol, but is soluble in organic solvents like DMSO and dimethylformamide (DMF).[6][7][8]
| Solvent/Condition | Sunitinib / Sunitinib Malate Solubility | Reference |
| Aqueous Media (pH 1.2 - 6.8) | > 25 mg/mL (for malate salt) | [9] |
| Water | Practically Insoluble | [6] |
| Methanol / Ethanol | Very Slightly Soluble | [6] |
| Dichloromethane | Slightly Soluble | [6] |
| N,N-Dimethylformamide | Sparingly Soluble / ~1 mg/mL | [6][7][8] |
| DMSO | Soluble / ~5 mg/mL | [7][8] |
Predicted Solubility of this compound
The replacement of the basic diethylaminoethyl side chain with a non-basic dimethyl group in Impurity 18 fundamentally alters its solubility characteristics.
-
Aqueous Solubility: The primary driver of Sunitinib's aqueous solubility at low pH is absent in Impurity 18. Therefore, Impurity 18 is predicted to have very low, pH-independent aqueous solubility across the entire physiological pH range. It lacks a readily ionizable group, making it more hydrophobic than its parent compound.
-
Organic Solubility: A Certificate of Analysis for the reference standard confirms that this compound is soluble in Methanol and DMSO .[5] Its solubility in other polar aprotic solvents like DMF and acetonitrile is also expected to be good, likely comparable to or greater than Sunitinib due to its reduced polarity. It will exhibit poor solubility in non-polar solvents like hexanes.
Experimental Protocol: Thermodynamic Solubility Assessment
To empirically determine the solubility profile, a standardized shake-flask method should be employed. This protocol ensures that equilibrium is reached, providing trustworthy and reproducible data.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Methodology:
-
Preparation: Add an excess amount of this compound reference standard to several vials, ensuring a solid reservoir is present at the bottom of each.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile, DMSO) to the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) for a minimum of 48 hours to ensure equilibrium is reached. Visual confirmation of excess solid should be made.
-
Sample Preparation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot from the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-saturated with the same solution to avoid loss of analyte).
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of the dissolved impurity against a standard calibration curve. The experiment should be performed in triplicate for each solvent.
Stability Profile and Degradation Pathway Analysis
The stability of a drug substance and its impurities is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Known Stability of Sunitinib
Sunitinib is susceptible to degradation under specific stress conditions.
-
Photostability: The most significant liability of Sunitinib is its sensitivity to light. Exposure to light causes isomerization of the exocyclic double bond, converting the therapeutically active (Z)-isomer to the inactive (E)-isomer.[10] This makes light protection during handling and analysis paramount.
-
Forced Degradation: Studies on Sunitinib have shown it degrades under acidic, alkaline, and oxidative conditions.[6][11] It is relatively stable under thermal stress in the absence of light.[12]
Predicted Stability of this compound
The structural similarity of the chromophore in Impurity 18 to Sunitinib allows for high-confidence predictions of its stability profile.
-
Photostability: Impurity 18 contains the same exocyclic double bond linking the oxindole and pyrrole rings. Therefore, it is predicted to be highly susceptible to (Z) to (E) photoisomerization under light exposure, similar to Sunitinib. All handling of this reference standard must be conducted under protected light conditions.
-
Hydrolytic Stability: The amide bond in Impurity 18 (the N,N-dimethylcarboxamide) is generally more stable to hydrolysis than the secondary amide in Sunitinib. However, under harsh acidic or basic conditions, hydrolysis of this amide to form the corresponding carboxylic acid impurity (Sunitinib Acid Impurity, CAS 356068-93-4) is a plausible degradation pathway.
-
Oxidative Stability: The pyrrole ring and the electron-rich double bond are potential sites for oxidation. Like Sunitinib, Impurity 18 is likely to be susceptible to oxidative degradation, potentially forming N-oxides or other oxidative adducts.
Experimental Protocol: Forced Degradation Study
This protocol is designed to systematically evaluate the intrinsic stability of the this compound reference standard, in accordance with ICH Q1A(R2) guidelines.
Objective: To identify the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Methodology: A stock solution of Impurity 18 should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock is then subjected to the following stress conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/square meter) at 25°C.
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable HPLC method (e.g., a gradient reverse-phase method with UV and Mass Spectrometric detection).
-
The goal is to achieve approximately 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.
-
Peak purity analysis of the parent peak should be performed to ensure the analytical method is stability-indicating.
Analytical Methodologies and Reference Standard Handling
The successful use of this compound as a reference standard is contingent upon proper handling and the use of validated analytical methods.
-
Handling and Storage: Based on the predicted photolability, the solid material should be stored at controlled room temperature or refrigerated, protected from light in amber vials within an opaque container. Solutions should be freshly prepared and handled under amber or low-actinic lighting.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for quantification and purity assessment.[3][11] A stability-indicating method must be able to resolve Impurity 18 from Sunitinib, its (E)-isomer, and other known process and degradation impurities.[6] Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products formed during stability studies.[8]
Conclusion and Recommendations
While direct experimental data for this compound (Sunitinib Dimethyl Amide Analog) is scarce, a robust scientific profile can be predicted based on its molecular structure in relation to the well-characterized parent drug, Sunitinib. The impurity is expected to have low, pH-independent aqueous solubility and significant susceptibility to photoisomerization. Its potential for hydrolytic and oxidative degradation should not be overlooked.
For any laboratory utilizing this reference standard, it is imperative to:
-
Handle with Care: Always protect the solid material and its solutions from light.
-
Verify Identity: Confirm the identity of the reference standard upon receipt using appropriate spectroscopic methods (e.g., MS, NMR).
-
Establish In-House Profile: Perform the thermodynamic solubility and forced degradation studies outlined in this guide to generate empirical data specific to your analytical applications. This self-validating approach ensures the trustworthiness and integrity of all subsequent analytical results.
By combining established knowledge of Sunitinib with the rigorous experimental frameworks provided herein, researchers can confidently and accurately utilize the this compound reference standard in their drug development programs.
References
-
European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Retrieved from [Link]
-
Cleanchem. (n.d.). Sunitinib N-Desethyl N-Butoxycarbonyl Impurity. Retrieved from [Link]
-
Veeprho. (n.d.). Sunitinib Impurities and Related Compound. Retrieved from [Link]
-
Sri Satyadeva Lifescience. (n.d.). Sunitinib – Trusted Partner in Pharmaceutical & Life Science Solutions. Retrieved from [Link]
-
Veeprho. (n.d.). Sunitinib Dimethyl Amide Analog. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Sunitinib Dimethyl Amide Analog. Retrieved from [Link]
-
Public Assessment Report. (2018). Sunitinib Teva 12.5 mg, 25 mg, 37.5 mg and 50 mg, hard capsules. Retrieved from [Link]
- Pace, S., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 159, 153-159.
- Shaik, R. B., et al. (2025). Isolation, LC–MS/MS, NMR Characterization, In Silico Toxicity, and ADME Evaluation of Stress‐Degradation Products of Sunitinib With Optimized Stability‐Indicating HPLC Method for Quantification of Sunitinib and its Impurities. Journal of Pharmaceutical Sciences.
-
PubChem. (n.d.). Sunitinib. Retrieved from [Link]
- Wozniak, M., et al. (2013). Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical Sciences, 102(2), 706-716.
- Mishra, S., & Chauhan, A. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Singh, R., & Rehman, Z.U. (2012). Current trends in forced degradation study for pharmaceutical product development.
Sources
- 1. veeprho.com [veeprho.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 1348032-93-8 [amp.chemicalbook.com]
- 5. chemicea.com [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z of Sunitinib Impurity Control: A Technical Guide to Applying ICH Q3A Guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a cornerstone in the treatment of specific cancers, making the stringent control of its purity paramount.[1] This guide provides an in-depth analysis of how to establish regulatory limits for impurities of Sunitinib, using a hypothetical "Sunitinib Impurity 18" as a practical example, based on the International Council for Harmonisation (ICH) Q3A(R2) guidelines. We will explore the core principles of the ICH guidelines, demonstrate the calculation of impurity thresholds based on Sunitinib's maximum daily dose, and outline the logical workflow for impurity identification and qualification.
Introduction: The Imperative for Purity in Sunitinib
Sunitinib is a potent oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its mechanism of action involves the inhibition of multiple signaling pathways implicated in tumor growth and angiogenesis.[2] The complex chemical synthesis and potential degradation pathways of Sunitinib can lead to the formation of various organic impurities.[1][2] These impurities, which can include starting materials, by-products, intermediates, and degradation products, may possess undesirable pharmacological or toxicological properties that could affect the safety and efficacy of the drug product.[1][3]
Regulatory bodies worldwide, guided by the ICH, have established a framework for the control of these impurities.[3][4][5] This guide will focus on the ICH Q3A(R2) guideline, which specifically addresses impurities in new drug substances.[4][5]
Understanding "this compound"
The designation "this compound" is not a universally recognized pharmacopeial name. Impurities are often given a unique identifier by manufacturers, such as a code number or a descriptor based on their relative retention time (RRT) in High-Performance Liquid Chromatography (HPLC).[3] For the purpose of this guide, "Impurity 18" will serve as a placeholder for any unspecified or newly detected impurity in the Sunitinib drug substance. The principles and calculations outlined herein are applicable to any such impurity.
Reference standards for known Sunitinib impurities, such as Sunitinib N-Oxide or Sunitinib Acid Impurity, are available from various suppliers and are crucial for analytical method development and validation.[6][7]
Core Principles of ICH Q3A(R2): Reporting, Identification, and Qualification
The ICH Q3A(R2) guideline provides a rational framework for establishing acceptance criteria for impurities in new drug substances.[4][5] It is designed to apply to drug substances produced by chemical synthesis and is not intended for the clinical research stage of development.[3][4] The guideline introduces three key action thresholds:
-
Reporting Threshold: The level above which an impurity must be reported in a registration application. The purpose is to build a comprehensive impurity profile for the drug substance.[8]
-
Identification Threshold: The level above which an impurity's chemical structure must be determined.[8]
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other relevant studies.[8]
These thresholds are not universal; they are directly linked to the Maximum Daily Dose (MDD) of the drug substance.
Calculating the Regulatory Limits for a Sunitinib Impurity
To determine the specific limits for any Sunitinib impurity, we must first establish the MDD for Sunitinib.
Step 1: Determine the Maximum Daily Dose (MDD) of Sunitinib
The recommended dose of Sunitinib for GIST and advanced RCC is 50 mg, taken orally once daily.[9] While dose adjustments can be made, and in some cases, the dose can be increased to a maximum of 87.5 mg, the standard starting and pivotal trial dose is 50 mg.[10][11] For the purpose of conservative impurity threshold calculation as per ICH guidelines, the highest typical daily dose should be considered. However, the most commonly cited therapeutic dose is 50 mg. We will proceed with the standard 50 mg as the MDD for this guide.
Step 2: Apply the ICH Q3A(R2) Thresholds
The ICH Q3A(R2) guideline provides a table of thresholds based on the MDD. For a drug with an MDD of ≤ 2 g/day , the following thresholds apply:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[3][4]
Step 3: Calculate the Specific Limits for "this compound"
Given an MDD of 50 mg for Sunitinib, we can now calculate the specific action thresholds for "Impurity 18".
| Threshold Type | Percentage Limit | Calculation of Absolute Intake (mg/day) | Applicable Limit |
| Reporting | 0.05% | 50 mg * 0.0005 = 0.025 mg | 0.05% |
| Identification | 0.10% | 50 mg * 0.0010 = 0.050 mg | 0.10% (as 0.050 mg is lower than 1.0 mg) |
| Qualification | 0.15% | 50 mg * 0.0015 = 0.075 mg | 0.15% (as 0.075 mg is lower than 1.0 mg) |
Summary of Limits for any Sunitinib Impurity (MDD = 50 mg):
-
Reporting Threshold: Any impurity at or above 0.05% must be reported.
-
Identification Threshold: Any impurity at or above 0.10% must have its structure elucidated.
-
Qualification Threshold: Any impurity at or above 0.15% must be qualified for safety.
It is important to note that results for impurities below 1.0% should be reported to two decimal places (e.g., 0.15%).[3][4]
Experimental Workflow and Decision Making
The detection of an impurity exceeding these thresholds triggers a systematic scientific and regulatory process. The following workflow illustrates the decision-making process for managing an impurity like "Impurity 18".
Caption: Decision workflow for impurity management per ICH Q3A.
Step-by-Step Protocol for Impurity Identification:
-
Initial Detection: Utilize a validated, stability-indicating HPLC method for the routine analysis of Sunitinib batches.
-
Quantification: If "Impurity 18" is detected above the 0.05% reporting threshold, accurately quantify it against a qualified reference standard or, if unavailable, using the API's response factor (assuming a factor of 1.0 in the absence of data).
-
Trigger Identification: If the level of "Impurity 18" exceeds 0.10%, initiate structural elucidation.
-
Isolation: Isolate the impurity using techniques such as preparative HPLC.
-
Structural Elucidation: Employ a suite of analytical techniques to determine the chemical structure:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT): To establish the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Confirmation: Compare the spectral data with that of known Sunitinib-related compounds, potential by-products from the synthetic route, or degradation products.[7][]
Conclusion
Establishing regulatory limits for impurities is a data-driven process that marries analytical chemistry with regulatory science. For Sunitinib, with a standard maximum daily dose of 50 mg, the ICH Q3A(R2) guideline clearly defines the thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%). Adherence to this framework is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. By understanding the causality behind these thresholds and implementing robust analytical and qualification strategies, drug developers can confidently manage the impurity profile of Sunitinib and ensure the delivery of a safe and effective therapeutic agent.
References
- SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds.
- Veeprho Pharmaceuticals. (n.d.). Sunitinib Acid Impurity | CAS 356068-93-4.
- Daicel Pharma Standards. (n.d.). Sunitinib Impurities Manufacturers & Suppliers.
- Slideshare. (n.d.). Q3A(R2) | PPTX.
- Cleanchem. (n.d.). Sunitinib Impurity 1 | CAS No: 1467015-10-6.
- Veeprho. (n.d.). Sunitinib Impurities and Related Compound.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
- Pharmaffiliates. (n.d.). Sunitinib-impurities.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ICH. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (n.d.). SUTENT® (sunitinib malate) capsules, oral - accessdata.fda.gov.
- U.S. Food and Drug Administration. (n.d.). SUTENT® (sunitinib malate) capsules, for oral use.
- Drugs.com. (2025, August 11). Sunitinib Dosage Guide + Max Dose, Adjustments.
- U.S. Food and Drug Administration. (n.d.). SUTENT (sunitinib) capsules - accessdata.fda.gov.
- Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more.
- Analytica Chemie. (n.d.). Sunitinib Malate Impurity.
- BOC Sciences. (n.d.). Sunitinib and Impurities.
-
National Center for Biotechnology Information. (n.d.). (E)-Sunitinib. PubChem Compound Summary for CID 6456016. Retrieved February 5, 2026, from [Link].
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. veeprho.com [veeprho.com]
- 7. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Q3A(R2) | PPTX [slideshare.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. reference.medscape.com [reference.medscape.com]
Methodological & Application
Application Note: Gradient Elution Program for Sunitinib Impurity 18 Analysis
Abstract & Scope
The accurate quantification of Sunitinib Impurity 18 (Sunitinib Dimethyl Amide Analog) is a critical quality attribute in the release testing of Sunitinib Malate API and capsules. As a structural analog differing from the parent drug only by the substitution of a diethylamine moiety with a dimethylamine group, Impurity 18 presents a significant separation challenge due to its similar pKa and hydrophobicity profile.
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol utilizing a pH-engineered gradient elution. Unlike generic screening methods, this protocol is specifically optimized to resolve the critical triad: N-Desethyl Sunitinib (Active Metabolite) , Impurity 18 (Dimethyl Analog) , and Sunitinib (Parent) .
Compound Characterization
Understanding the target analyte is the first step in rational method design. "Impurity 18" is a common vendor designation (e.g., LGC, SimSon) for the dimethyl analog of Sunitinib.
| Compound Name | Sunitinib (Parent) | Impurity 18 (Target) |
| Chemical Name | N-[2-(Diethyl amino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-[2-(Dimethyl amino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| CAS Number | 557795-19-4 | 1348032-93-8 |
| Molecular Formula | C₂₂H₂₇FN₄O₂ | C₂₀H₂₃FN₄O₂ |
| Key Difference | Diethyl side chain (More Hydrophobic) | Dimethyl side chain (Less Hydrophobic) |
| Elution Order (RP) | Late Eluter | Early Eluter (relative to Parent) |
Mechanistic Insight: Impurity 18 is often a process-related impurity arising from the presence of dimethylamine as a contaminant in the diethylamine reagent used during the amide coupling step of Sunitinib synthesis.
Method Development Strategy
The Separation Challenge
Sunitinib and Impurity 18 are basic compounds (pKa ~9.0 for the tertiary amine).
-
Low pH (Formic/TFA): Both are fully protonated. Separation relies solely on the hydrophobic difference between two methyl vs. two ethyl groups. While feasible, peak tailing due to silanol interaction is a risk.
-
High pH (Ammonium Bicarbonate/Acetate, pH 9-10): Both compounds are in their neutral (unionized) state. This maximizes hydrophobic retention on the C18 ligand, improving resolution and peak shape.
Decision: This protocol utilizes a High-pH (pH 9.0) Reverse Phase approach. This ensures the basic amine moieties are deprotonated, reducing secondary silanol interactions and maximizing the hydrophobic discrimination between the dimethyl and diethyl chains.
Workflow Visualization
Caption: Logical workflow for the high-pH separation of Sunitinib and Impurity 18.
Experimental Protocol
Reagents & Equipment
-
LC System: UPLC or HPLC system capable of quaternary gradient and column heating.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column like Agilent Zorbax Extend-C18).
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate, Ammonium Hydroxide (25%), Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 9.0 ± 0.1 with dilute Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Injection Vol | 10 µL |
| Detection | UV 430 nm (Primary), 267 nm (Secondary) |
| Run Time | 25 Minutes |
Gradient Program
The gradient is designed with an initial isocratic hold to stack polar degradants, followed by a shallow ramp to separate the critical pair (Impurity 18 / Sunitinib).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 75 | 25 | Equilibration |
| 2.0 | 75 | 25 | Isocratic Hold (Elute very polar impurities) |
| 18.0 | 45 | 55 | Shallow Ramp (Critical Separation Zone) |
| 20.0 | 10 | 90 | Column Wash |
| 22.0 | 10 | 90 | Wash Hold |
| 22.1 | 75 | 25 | Return to Initial |
| 25.0 | 75 | 25 | Re-equilibration |
System Suitability & Validation
To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before routine analysis.
Critical Pair Resolution
The critical separation is between Impurity 18 and Sunitinib .
-
Requirement: Resolution (Rs) ≥ 2.0.
-
Typical Retention Times:
-
Impurity 18: ~10.5 min
-
Sunitinib: ~12.2 min
-
Sensitivity (LOD/LOQ)
Impurity 18 must be quantifiable at reporting thresholds (0.05%).
-
LOQ: ~0.03 µg/mL (approx. 0.03% of a 0.1 mg/mL sample load).
-
S/N Ratio: ≥ 10 for LOQ solution.
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Prep: Dissolve Sunitinib Malate and Impurity 18 Reference Standard to 0.5 mg/mL. Dilute to working concentration of 5 µg/mL for impurity markers.
Troubleshooting & Tips
-
Peak Tailing: If Sunitinib peak symmetry > 1.5, check the pH of Mobile Phase A. If pH drops below 8.5, the amine becomes partially protonated, causing secondary interactions. Fresh buffer preparation is mandatory every 48 hours.
-
Ghost Peaks: Sunitinib is light sensitive. Use amber glassware for all standard and sample preparations.
-
Isomer Interference: The E-isomer of Sunitinib (Impurity B) is a photo-degradant. It typically elutes after the Z-isomer (Parent). This method resolves the E-isomer at RRT ~1.1-1.2, ensuring it does not interfere with Impurity 18 (RRT ~0.85).
References
-
European Medicines Agency (EMA). Assessment Report: Sunitinib. (2021).[1][2][3] Defines impurity specifications and regulatory expectations for TKIs. Link
-
PubChem. Sunitinib Dimethyl Amide Analog (Impurity 18) - Compound Summary.[1][4] CAS 1348032-93-8.[5] Link
-
Shaik, R. B., et al. "Isolation, LC–MS/MS, NMR Characterization... of Stress‐Degradation Products of Sunitinib."[6] ResearchGate. (2025). Provides degradation pathways and separation logic on C18 columns. Link
-
BOC Sciences. Sunitinib and Impurities: Analysis and HPLC Methods. Overview of metabolic and process impurities.[5]
Sources
- 1. Sunitinib Impurity K | C18H18FN3O3 | CID 72617847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
Application Note: Precision UV Wavelength Selection for Sunitinib and Critical Impurity 18
This Application Note is designed for analytical scientists and process chemists involved in the development and validation of HPLC methods for Sunitinib Malate. It addresses the specific challenge of detecting Impurity 18 (identified as a desethyl analog, CAS 1135222-81-9) alongside the API and other process intermediates.
Abstract & Core Challenge
Sunitinib Malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a complex impurity profile including geometric isomers (
Unlike process intermediates which may lack visible absorption, Impurity 18 exhibits a UV-Vis spectrum highly similar to the parent drug. This protocol details the Iso-Absorbance Plotting methodology to select a detection wavelength that maximizes the Signal-to-Noise (S/N) ratio for the impurity while maintaining linearity for the main peak, avoiding detector saturation.
Theoretical Basis: Chromophore Analysis
To select the optimal wavelength, one must understand the electronic transitions responsible for light absorption in the target molecules.
Sunitinib (API)
-
Chromophore: Conjugated system involving the 5-fluoroindolin-2-one moiety linked via a methine bridge to a 2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Absorption Maxima (
):-
Band I (Visible): ~420–440 nm (Yellow color,
and charge transfer). -
Band II (UV): ~260–270 nm (
transitions of the aromatic systems).
-
-
Implication: Detection in the visible range (430 nm) offers high selectivity against non-colored matrix components and process intermediates (e.g., pyrrole starting materials) but may have lower molar absorptivity (
) than the UV band.
Impurity 18 (Desethyl Analog)[1]
-
Structure: Lacks one ethyl group on the diethylamino side chain but retains the core conjugated scaffold.
-
Spectral Behavior: The auxochromic effect of the alkylamino group is minimal on the main conjugation band. Consequently, Impurity 18 co-absorbs strongly at both 430 nm and 260 nm.
-
Critical Risk: Because the spectra are nearly identical, wavelength selection cannot be used to spectrally resolve the peaks. Instead, the focus must be on sensitivity (detecting trace levels <0.05%) and linearity (avoiding saturation of the main peak).
Experimental Protocol: Wavelength Selection Workflow
Materials & Reagents
-
Standards: Sunitinib Malate Reference Standard (>99.5%), Impurity 18 Reference Standard (CAS 1135222-81-9).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Trifluoroacetic acid (TFA).
-
Instrumentation: HPLC/UHPLC with Photodiode Array Detector (PDA/DAD).
Preparation of Stock Solutions
-
API Stock: Dissolve Sunitinib Malate in MeOH to a concentration of 1.0 mg/mL.
-
Impurity Stock: Dissolve Impurity 18 in MeOH to 0.1 mg/mL.
-
Spiked Sample: Dilute API Stock to 0.5 mg/mL and spike with Impurity Stock to achieve 0.1% (w/w) impurity level.
Spectral Scanning Procedure
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna, 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.8 adjusted with Acetic Acid).
-
B: Acetonitrile:Methanol (80:20 v/v).
-
-
Gradient: 5% B to 80% B over 20 minutes.
-
Detector Settings:
-
Scan Range: 200 nm – 600 nm.
-
Resolution: 1.2 nm.
-
Sampling Rate: 20 points/sec.
-
Data Analysis: The "MaxPlot" Method
Do not rely on a single wavelength initially. Use the PDA software (e.g., Empower 3, ChemStation) to generate the following:
-
MaxPlot: A chromatogram plotting the maximum absorbance at any wavelength for each time point. This ensures no impurities with unique
are missed. -
Purity Angle vs. Purity Threshold: Evaluate the peak homogeneity of Sunitinib to ensure Impurity 18 is not co-eluting under the main peak.
-
Ratio Plot: Plot the ratio of Absorbance(260nm) / Absorbance(430nm) across the peak width. A constant ratio indicates a pure peak; a changing ratio suggests co-elution.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for selecting the final monitoring wavelength based on the spectral data obtained.
Caption: Decision tree for selecting detection wavelengths based on spectral overlap between API and Impurity 18.
Summary of Findings & Recommendation
Based on the structural characteristics of Impurity 18 (Desethyl Sunitinib) and standard chromatographic behavior, the following detection strategy is recommended:
| Parameter | Primary Wavelength (UV) | Secondary Wavelength (Visible) | Rationale |
| Wavelength | 268 nm | 430 nm | |
| Target | Impurity 18 & Process Intermediates | Sunitinib Assay (Main Peak) | |
| Advantages | Maximum sensitivity for trace impurities (<0.05%). Detects non-colored precursors (e.g., pyrrole intermediates). | High specificity. Eliminates interference from non-colored buffer salts or solvent fronts. | |
| Risks | Gradient baseline drift is higher. Potential for solvent cut-off interference. | Lower sensitivity for Impurity 18. "Blind" to precursors lacking indolinone conjugation. |
Final Protocol Recommendation:
For a stability-indicating method capable of quantifying Impurity 18 , utilize 268 nm as the quantification wavelength. Ensure the method provides a resolution (
References
-
Sunitinib Impurity 18 Identification: Cleanchem Laboratories. Certificate of Analysis: this compound (CAS 1135222-81-9).[1]Link
-
HPLC Method Conditions: Blanchet, B., et al. (2009). "Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma." Clinica Chimica Acta. Link
-
Impurity Profiling: Veeprho Pharmaceuticals. Sunitinib Impurities and Related Compounds Catalog.Link
-
Isomerization & Stability: Mhaske, D.V., et al. (2017). "Reverse phase HPLC determination of sunitinib malate using UV detector, its isomerisation study." Journal of Analytical Chemistry. Link
-
General Method Validation: ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology.Link
Sources
Troubleshooting & Optimization
Improving resolution between Sunitinib and Impurity 18 peaks
Current Status: Online Role: Senior Application Scientist Ticket: Resolution Improvement – Sunitinib vs. Impurity 18 (Critical Pair)[1]
Executive Summary: The "Impurity 18" Challenge
Welcome to the technical support hub. You are likely facing a co-elution issue between Sunitinib (Z-isomer) and a critical impurity designated in your specific synthesis or stability protocol as "Impurity 18."[1]
In the context of Sunitinib chromatography, "Impurity 18" typically refers to one of two difficult species depending on your synthetic route:
-
The E-Isomer (Photo-impurity): Sunitinib is light-sensitive.[1][2] The active Z-isomer converts to the E-isomer upon exposure to light.[1][2][3][] This is the most common "ghost" impurity that elutes immediately after the main peak.
-
The Desethyl Metabolite or N-Oxide: Structurally similar analogues that require specific pH control for separation.[1]
This guide treats "Impurity 18" as your Critical Resolution Partner (CRP) and provides the thermodynamic and kinetic modifications required to achieve a resolution (
Part 1: Diagnostic Triage (Troubleshooting)
Before altering your chemistry, determine if the impurity is chemical (process-related) or physical (photo-induced).[1]
Q: The impurity peak area increases the longer the sample sits in the autosampler. Why?
A: You are likely observing Photo-Isomerization (Z
-
The Fix: Perform all sample preparation in amber glassware. Set the autosampler temperature to 4°C. If the peak disappears or significantly reduces after keeping the sample in the dark for 2 hours (reversion kinetics), it is the E-isomer.
Q: I have severe peak tailing on Sunitinib, causing it to merge with Impurity 18. How do I fix the shape?
A: Sunitinib is a base (pKa ~8.95).[1] Tailing is caused by the interaction of the protonated amine with residual silanols on the silica backbone.
-
The Fix: You must suppress this interaction using one of two methods:
-
Chaotropic Agent: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] The trifluoroacetate anion pairs with the protonated base, masking the charge.
-
High pH Strategy: Use an Ammonium Bicarbonate buffer (pH 8.0 - 9.[1]0) on a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend).[1] This keeps the amine unprotonated (neutral), sharpening the peak.
-
Part 2: The Resolution Logic (Decision Tree)
The following diagram outlines the logical workflow for identifying and separating the critical pair.
Figure 1: Decision matrix for isolating Sunitinib from close-eluting impurities. Blue nodes represent experimental interventions.
Part 3: Validated Experimental Protocols
If basic troubleshooting fails, implement one of the following separation systems. These are designed to maximize selectivity (
Protocol A: The "High pH" Approach (Recommended)
Best for: Resolving basic impurities that co-elute due to similar pKa values.
| Parameter | Setting | Rationale |
| Column | C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm | Hybrid particles survive high pH (up to 12).[1] Standard silica dissolves > pH 8.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5 adjusted with NH4OH) | At pH 8.5, Sunitinib is largely uncharged, increasing retention and improving shape. |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Gradient | 20% B to 70% B over 20 mins | Shallow gradient maximizes resolution of the critical pair. |
| Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Detection | UV 430 nm (Visible) or 260 nm (UV) | 430 nm is specific to the yellow color of Sunitinib, reducing interference from non-colored impurities. |
Protocol B: The "Phenyl-Hexyl" Selectivity Switch
Best for: Impurities that are structurally similar (isomers) but differ in pi-electron distribution.[1]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Provides |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to suppress tailing.[1] |
| Mobile Phase B | Methanol | Methanol promotes |
| Gradient | 35% B to 65% B over 15 mins | Optimized for mid-eluting hydrophobic compounds.[1] |
Part 4: Mechanism of Action (Isomerization)[1]
Understanding the Z-to-E isomerization is critical because "Impurity 18" is often the E-isomer generated during the run if the autosampler is not dark.[1]
Figure 2: The photo-isomerization pathway.[1] The E-isomer (Impurity 18 candidate) forms under light and reverts slowly in the dark.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column with the High pH method? A: No. Standard silica-based C18 columns degrade rapidly above pH 8.[1]0. You must use a column chemically designed for high pH (e.g., Ethylene-Bridged Hybrid or chemically modified silica).[1]
Q: Why does my resolution decrease when I switch from Methanol to Acetonitrile in Protocol B?
A: Acetonitrile forms a "pi-electron blocking" layer on Phenyl columns, negating the unique selectivity benefits. When using Phenyl-Hexyl columns for Sunitinib, Methanol is the required organic modifier to maintain the
Q: I see "Impurity 18" in the blank injection. What is it? A: This suggests carryover.[1] Sunitinib is "sticky" due to its hydrophobicity.[1] Ensure your needle wash contains at least 50% organic solvent (e.g., 50:50 Water:ACN with 0.1% Formic Acid).[1]
References
-
Sunitinib Malate Structure & Properties. PubChem Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Analytical Aspects of Sunitinib and its Geometric Isomerism. Journal of Pharmaceutical and Biomedical Analysis. Focuses on the Z/E isomerization kinetics and light sensitivity. Available at: [Link]
-
HPTLC Method for Sunitinib and Impurities. Brazilian Journal of Pharmaceutical Sciences. Describes the separation of Sunitinib from the E-isomer and Impurity B. Available at: [Link][5]
Sources
Addressing baseline noise in low-level Sunitinib Impurity 18 detection
Executive Summary: The Challenge of "Impurity 18"
In the chromatographic analysis of Sunitinib Malate, "Impurity 18" represents a class of critical, low-level analytes (often polar process intermediates or specific isomers like the E-isomer) that elute in regions highly susceptible to baseline instability.
Detecting these impurities at ICH Q3A reporting thresholds (typically <0.05%) requires a Signal-to-Noise (S/N) ratio of >10. However, baseline noise—caused by mobile phase absorbance, pump pulsation, or detector electronics—often masks these peaks. This guide provides a self-validating workflow to isolate and eliminate these noise sources.
Diagnostic Logic: The "Noise-Source" Decision Tree
Before altering method parameters, you must identify the type of noise. Use this logic flow to pinpoint the root cause.
Figure 1: Diagnostic logic for categorizing HPLC baseline noise types.
Module A: Chromatographic Optimization (The Chemistry)
Problem: Sunitinib methods often use Trifluoroacetic Acid (TFA) for peak shape. TFA absorbs UV light below 220 nm. If "Impurity 18" requires detection at 210-220 nm, TFA gradients create a massive baseline drift that hides the peak.
The Fix: Mobile Phase Engineering
| Parameter | Standard Condition (Noisy) | Optimized Condition (Quiet) | Technical Rationale |
| Modifier | 0.1% TFA | 0.1% Formic Acid or Phosphate Buffer | Formic acid has significantly lower UV cutoff than TFA, reducing gradient drift at low wavelengths. |
| TFA Balance | 0.1% in A / 0.1% in B | 0.1% in A / 0.085% in B | The "Balanced Absorbance" Trick: Adjusting the TFA concentration in the organic phase (B) to optically match the aqueous phase (A) flattens the gradient baseline. |
| Column Temp | Ambient | 40°C - 50°C | Higher temperature lowers viscosity (reducing pump noise) and sharpens peaks, inherently increasing peak height (Signal) relative to baseline (Noise). |
Protocol 1: The "Balanced Absorbance" Validation
-
Prepare Mobile Phase A: Water + 0.1% TFA.
-
Prepare Mobile Phase B: Acetonitrile + 0.08% TFA (Start lower than A).
-
Run a blank gradient (0% to 100% B).
-
Observe the drift.[1][2][3] If baseline drifts down, add minute amounts of TFA to B. If it drifts up, dilute B slightly.
-
Goal: A flat line (< 1 mAU drift) throughout the gradient.
Module B: Detector & Hardware Settings (The Physics)
Problem: High-frequency electronic noise (random "fuzz") makes integration of the <0.05% Impurity 18 peak inconsistent.
The Fix: Optimizing the Optical Bench
-
Slit Width:
-
Standard: 4 nm.
-
Optimized: 8 nm or 16 nm.
-
Why: A wider slit allows more light to reach the photodiode. This increases the raw energy intensity, significantly smoothing random noise. Caution: This slightly reduces spectral resolution, but for Sunitinib (a broad absorber), the gain in S/N is worth the trade-off.
-
-
Reference Wavelength (The "Trap"):
-
Warning: Do NOT use a reference wavelength (e.g., 360 nm, 100 nm bandwidth) unless you are certain Impurity 18 does not absorb there.
-
Risk:[1] If Impurity 18 absorbs even slightly at the reference range, the system will mathematically subtract that signal, effectively "erasing" your impurity.
-
-
Response Time (Time Constant):
-
Standard: 0.5 sec (Fast).
-
Optimized: 1.0 - 2.0 sec (Slow).
-
Why: Slower response times act as a digital filter, averaging out high-frequency noise. Ensure the peak width of Impurity 18 is >10 seconds to avoid peak distortion.
-
Module C: Sample Preparation & Matrix Effects
Problem: "Ghost peaks" or negative dips near Impurity 18 caused by the sample diluent.
The Fix: Diluent Matching Sunitinib Malate is hydrophobic. Researchers often dissolve it in 100% DMSO or Methanol. When a 100% organic plug hits a high-aqueous initial mobile phase, it causes a refractive index (RI) shockwave that looks like a peak.
Protocol 2: The Diluent Match
-
Dissolve Stock Sunitinib in a minimal volume of DMSO/Methanol.
-
Dilute to final concentration using the Initial Mobile Phase (e.g., 90:10 Buffer:ACN).
-
Result: The injection solvent matches the column environment, eliminating the "solvent front" noise that often obscures early-eluting impurities.
Visualizing the High-Sensitivity Workflow
Figure 2: Step-by-step workflow for maximizing Signal-to-Noise ratio for trace impurities.
Frequently Asked Questions (FAQ)
Q: I see a repeating sine-wave pattern in my baseline. Is this Impurity 18? A: No. A sine wave usually indicates a pump issue (failing check valve or air bubble). Calculate the period of the wave. If it matches your pump stroke volume (e.g., every 100 µL), it is mechanical noise, not chemical. Purge the pump or replace the active inlet valve.
Q: Can I use a UPLC column (1.7 µm) on my standard HPLC to improve detection? A: Only if your system pressure limit allows (usually >400 bar). However, sub-2-micron columns generate sharper peaks. According to the fundamental resolution equation, a sharper peak (smaller width) results in a taller height for the same area. This instantly improves your Signal-to-Noise ratio without changing the chemistry.
Q: Impurity 18 elutes on the tail of the main Sunitinib peak. How do I quantify it? A: This is a "Resolution" issue, not just noise.
-
Change pH: Sunitinib is a base. Increasing pH (if using a hybrid column like XBridge/Gemini) can suppress ionization and tighten the tail.
-
Change Gradient Slope: Flatten the gradient (e.g., 1% B change per minute) specifically during the elution window of the main peak to pull the impurity out of the tail.
References & Standards
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4] (2006).[4][5] Defines reporting thresholds (0.05%) and identification requirements.
-
Patel, K., et al. Most Reliable, Specific and Validated Method of Sunitinib Malate for its Related Compounds Including Process Impurities.[6] World Journal of Pharmacy and Pharmaceutical Sciences.[6] (2014).[1][2][7] Details gradient conditions for Sunitinib.
-
Shimadzu Corporation. Baseline Disturbance: Causes and Solutions. Technical Report.[4][6] Explains the physics of UV cutoff and refractive index effects in gradient elution.
-
Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Overview.[2][3][6][8] Provides hardware-specific troubleshooting for flow cells and lamps.
Sources
- 1. Irregular baseline noise - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. wjpps.com [wjpps.com]
- 7. lejan-team.com [lejan-team.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Solving carryover issues with Sunitinib Impurity 18 in LC-MS
A Senior Application Scientist's Guide to Diagnosing and Eliminating LC-MS Carryover
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering persistent carryover issues with Sunitinib Impurity 18 during LC-MS analysis. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in scientific principles to help you diagnose, solve, and prevent this common but frustrating issue.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding this compound carryover.
Q1: What is this compound, and why is it prone to carryover?
This compound, also known as Sunitinib Carboxylic Acid Impurity, has the molecular formula C₁₆H₁₃FN₂O₃.[1][2] Unlike the parent Sunitinib molecule which has a basic diethylamino group, this impurity is a carboxylic acid.[1][3] This acidic functional group is the primary reason for its "sticky" behavior. Carboxylic acids can engage in strong secondary interactions, including hydrogen bonding and ionic interactions with active sites on stainless steel surfaces (e.g., frits, tubing, valve rotors) and residual silanols on the column's stationary phase, leading to its adsorption and subsequent slow release, which we observe as carryover.[4][5]
Q2: What is carryover, and how do I know if I have it?
Carryover is the appearance of an analyte's signal in a blank injection that follows a high-concentration sample.[6] It occurs when trace amounts of the analyte from a previous injection are retained somewhere in the LC-MS system and elute in a subsequent run.[7] The definitive test is to inject a high-concentration standard followed by one or more blank injections (using the same solvent as your sample diluent).
-
Classic Carryover: You will see a peak for Impurity 18 in the first blank, which decreases in size with each subsequent blank injection.[8] This indicates a finite amount of adsorbed material is being washed off the system over time.
-
Contamination: If the peak size remains relatively constant across multiple blank injections, the issue is likely contamination of your mobile phase, blank solvent, or a heavily saturated system component, not classic carryover.[4][8]
Q3: My standard autosampler wash protocol isn't working. Why?
Standard wash protocols often use a simple mixture of organic solvent and water (e.g., 50:50 Methanol:Water). This is often insufficient for highly adsorptive molecules like this compound. The acidic nature of the impurity requires a more aggressive or chemically targeted wash solution to disrupt the secondary interactions causing it to stick to system components.[5] A wash solvent's effectiveness depends on its composition, pH, and ability to solubilize and displace the analyte from active surfaces.[8]
Q4: Can my LC column be the source of the carryover?
Yes, the column is a common source of carryover.[8][9] This can happen in two ways:
-
Stationary Phase Adsorption: The impurity can strongly adsorb to the column packing material, especially if the stationary phase is aging or has exposed silanol groups.
-
Hardware Contamination: The metallic frits at the inlet and outlet of the column have a high surface area and are prime locations for the acidic impurity to adsorb.[7]
You can diagnose column-specific carryover by replacing the column with a zero-dead-volume union and re-running your high-concentration standard followed by a blank.[8] If the carryover disappears, the column is the culprit. If it persists, the issue lies elsewhere in the system (e.g., the autosampler).[8]
In-Depth Troubleshooting Guide
This section provides a systematic, multi-phase approach to isolate and eliminate the carryover of this compound.
Phase 1: Diagnosis and Confirmation
Before making any system changes, you must confirm that you are dealing with classic carryover.
-
System Equilibration: Equilibrate your LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank solvent to ensure the system is clean before the test.
-
High-Concentration Standard: Inject a high-concentration standard of this compound. This should be at or near the upper limit of your calibration curve.
-
Post-Blanks: Immediately following the high-concentration standard, inject a series of at least three consecutive blank samples.
-
Data Analysis: Analyze the chromatograms for the Impurity 18 peak. If the peak is present in the first blank and its area decreases sequentially in the following blanks, you have confirmed classic carryover.
Phase 2: Systematic Isolation of the Carryover Source
The key to efficient troubleshooting is to methodically identify the source of the problem. The following workflow will guide you through isolating the contaminated component.
Caption: A systematic workflow for isolating the source of LC-MS carryover.
-
Test the Column vs. Hardware: As described in FAQ Q4, replace your analytical column with a zero-dead-volume union and repeat the Carryover Confirmation Test (Protocol 1).
-
Result A (Carryover Persists): The source is in the system hardware, most likely the autosampler.[8] Proceed to step 2.
-
Result B (Carryover Disappears): The source is the column. Skip to Phase 3 and implement column-specific mitigation strategies.
-
-
Isolate Autosampler Components: If the issue is in the hardware, the autosampler is the most probable source.[7][8] The main culprits are the injection needle, sample loop, and the rotor seal in the injection valve.[4][6]
-
Action: If your system allows, replace the sample loop and needle seal, as these are common and relatively inexpensive consumables.[8] A worn or scratched rotor seal is a very common cause of carryover and should be replaced as part of routine maintenance.[10] After replacement, repeat the test with the union in place.
-
-
Test the MS Detector: In rare cases, the MS ion source can become contaminated.[7]
-
Action: Disconnect the LC from the MS. Using a syringe pump, infuse a clean mobile phase solution directly into the MS source. If you still detect a signal for Impurity 18, the ion source requires cleaning.[7]
-
Caption: Common locations for analyte carryover within an LC-MS system.
Phase 3: Targeted Mitigation Strategies
Once the source is identified, apply targeted solutions.
This is the most critical step for addressing Impurity 18 carryover. You must design a wash solution that effectively removes the acidic analyte.
| Wash Solution Composition | pH | Mechanism of Action & Rationale |
| Standard: 50:50 Acetonitrile:Water | Neutral | General purpose, relies on solubility. Often ineffective for Impurity 18. |
| Acidified Organic: 90:10 ACN:Water + 1% Formic Acid | Acidic | Keeps the impurity protonated. Can help with solubility but may not disrupt ionic interactions with metal surfaces. |
| Basic Aqueous/Organic: 50:50 ACN:Water + 0.1% Ammonium Hydroxide | Basic | Highly Recommended. This deprotonates the carboxylic acid to a carboxylate, making it highly water-soluble and disrupting its binding to surfaces. Use a subsequent wash with a neutral solvent to remove the base.[5][8] |
| High Organic Strength: Isopropanol (IPA) or "Magic Mix" (e.g., 25:25:25:25 ACN:MeOH:IPA:Water + 0.2% Formic Acid) | Acidic | Uses strong organic solvents to maximize solubility. The addition of IPA can be very effective for "sticky" compounds.[10] |
| Competitive Displacement: 50:50 ACN:Water + Additive (e.g., 10mM Medronic Acid) | Neutral | An additive with a higher affinity for the active metal sites can displace the bound Impurity 18. This is an advanced technique. |
Experimental Protocol 3: Optimizing the Autosampler Wash
-
Confirm the carryover source is the autosampler.
-
Replace the default wash solvent with the Basic Aqueous/Organic solution. Most modern autosamplers allow for multiple wash solvents; configure a two-step wash:
-
Wash 1: Basic solution (e.g., 0.1% NH₄OH in 50:50 ACN:H₂O).
-
Wash 2: Neutral rinse (e.g., 80:20 H₂O:ACN) to remove the base before injection.
-
-
Repeat the Carryover Confirmation Test (Protocol 1).
-
If carryover persists, increase the volume and/or duration of the wash steps in the instrument method.
If the column is the source, you need to ensure it is thoroughly cleaned after each injection.
-
Modify the Gradient: Introduce a high-organic, extended wash step at the end of your analytical gradient. For example, after your analyte has eluted, ramp up to 95-100% Acetonitrile or Methanol and hold for several column volumes.[6]
-
Change Mobile Phase pH: While 0.1% formic acid is common for MS, it keeps Impurity 18 in its neutral, less polar state.[11] Consider using a mobile phase buffered with ammonium formate or ammonium acetate at a slightly higher pH (e.g., pH 4-5).[12] This can reduce secondary interactions with the stationary phase. Note: Always ensure your chosen buffer is volatile and compatible with your MS source.
-
Replace the Column: Columns are consumables. If a column is old or has been subjected to harsh samples, it may be irreversibly fouled.[8] Replacing it may be the simplest solution.
If you frequently work with acidic or chelating compounds, consider long-term solutions.
-
System Passivation: Metal surfaces in the flow path, especially stainless steel, contain free iron that can interact with acidic analytes.[5][13] Passivation involves treating the system with a strong acid (e.g., nitric acid) to remove free iron and form a passive chromium oxide layer.[13] This is an advanced procedure and should be performed carefully according to the instrument manufacturer's guidelines.
-
Use Bio-Inert Hardware: Replace stainless steel components (tubing, needle, needle seat) with PEEK or other bio-inert coated materials.[5][8] This physically removes the primary source of metallic active sites from the flow path.
Phase 4: Preventative Maintenance and Best Practices
-
Run Blanks Strategically: After analyzing a particularly high-concentration sample, proactively run a blank to clean the system.[9]
-
Use an Appropriate Wash Solvent: Don't just use the default. Choose a wash solvent chemically suited to your analytes.
-
Regularly Replace Consumables: Set a schedule for replacing rotor seals, needle seats, and PEEK tubing to prevent wear-related carryover.[10]
-
Filter Samples: Ensure all samples and standards are filtered to prevent particulates from damaging valve surfaces, which can create physical pockets that trap analytes.[4]
By adopting this structured, evidence-based approach, you can effectively troubleshoot and resolve carryover issues with this compound, leading to more accurate and reliable LC-MS data.
References
-
Veeprho Pharmaceuticals. (n.d.). Sunitinib Acid Impurity | CAS 356068-93-4. Retrieved from [Link]
-
Iwasaki, Y., Nakano, K., & Shimonaka, M. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 3(Spec Iss), S0032. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Carryover In LC-MS And How Do You Prevent It? Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Subbiah, S. (2015). How can I solve my carry over issue in LC-MS/MS? ResearchGate. Retrieved from [Link]
-
Naegele, E., Buckenmaier, S., & Frank, M. (2010). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Agilent Technologies. Retrieved from [Link]
-
Langer, T. (2018). Minimizing HPLC Carryover. Lab Manager. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sunitinib-impurities. Retrieved from [Link]
-
PubChem. (n.d.). (E)-Sunitinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Bai, F., Freeman, B. B., Fraga, C. H., Fouladi, M., & Stewart, C. F. (2009). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(11-12), 1143–1148. Retrieved from [Link]
-
Bobály, B., D'Atri, V., et al. (2021). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. Journal of Chromatography B, 1179, 122828. Retrieved from [Link]
-
Valenta, T., et al. (2024). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 14(1), 53. Retrieved from [Link]
-
Mora-Vargas, J. A. (2023). Methods for the Passivation of High Performance LC Instruments and Columns. LCGC North America. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (E)-Sunitinib | C22H27FN4O2 | CID 6456016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sunitinib Malate Impurity Profiling
Topic: Effect of pH Buffer on Sunitinib Impurity 18 Peak Shape Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Analytical Scientists
Subject: Troubleshooting Peak Shape Anomalies for this compound (Critical Basic Impurity) Application Note: TS-SUN-2024-PH Status: Active
Executive Summary
This guide addresses peak shape distortions (tailing, splitting, or broadening) observed for "Impurity 18" in Sunitinib Malate HPLC/UPLC methods. While "Impurity 18" is a method-specific designation (often corresponding to the E-isomer , N-oxide , or a desethyl analog depending on the specific synthesis or degradation pathway), the root cause of peak shape instability in this molecule is almost invariably linked to the ionization state of the pyrrolidine tertiary amine (pKa ~8.95) and the indolinone moiety (pKa ~6.8).
This guide provides a mechanistic approach to optimizing mobile phase pH to resolve these issues.
Part 1: Diagnostic & Troubleshooting Guide
Q1: Why is my Impurity 18 peak splitting or shouldering?
Diagnosis: The mobile phase pH is likely within ±1 unit of the impurity's pKa.
Mechanism: Sunitinib and its amine-based impurities exist in equilibrium between ionized (protonated) and non-ionized (neutral) states. When pH
Corrective Action:
-
Identify the pKa: Sunitinib has a basic pKa of ~8.95. Impurity 18, likely sharing the pyrrolidine core, will have a similar pKa.
-
Apply the "Rule of 2": Adjust buffer pH to be at least 2 units away from the pKa.
-
Acidic Method (Recommended for Shape): pH 2.5 – 4.0. ensures the amine is 100% protonated.
-
Basic Method (Recommended for Selectivity): pH > 9.5 (requires high-pH stable columns like Waters XBridge or Agilent Poroshell HPH).
-
Q2: Why does the peak exhibit severe tailing (As > 1.5)?
Diagnosis: Secondary silanol interactions.
Mechanism: At neutral or weak acidic pH (pH 5–7), residual silanols (
Corrective Action:
-
Buffer Type: Switch to a buffer with "silanol masking" properties.
-
Standard: Phosphate buffer (suppresses silanol ionization).
-
LC-MS Compatible: Ammonium Formate or Ammonium Acetate.
-
-
Add Ion Pair Reagent: Add 0.05% – 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) . TEA competes for silanol sites, sharpening the impurity peak.
Q3: My retention time for Impurity 18 drifts between injections. Is this pH-related?
Diagnosis: Insufficient Buffer Capacity. Mechanism: If you are using a weak buffer (e.g., 10mM Ammonium Acetate) near the edge of its buffering range, small changes in temperature or evaporation of the organic modifier can shift the effective pH. This shifts the ionization ratio of Impurity 18, altering its hydrophobicity and retention.
Corrective Action:
-
Increase Ionic Strength: Increase buffer concentration to 20–50 mM.
-
Thermostatting: Ensure column temperature is controlled (e.g., 40°C ± 0.5°C) as pKa is temperature-dependent.
Part 2: Mechanistic Visualization (Pathway & Workflow)
The following diagram illustrates the decision pathway for optimizing peak shape based on the physicochemical interaction between the buffer pH and the Sunitinib impurity.
Figure 1: Decision matrix for resolving peak shape issues based on pH-pKa interactions.
Part 3: Experimental Protocol for Buffer Optimization
To definitively resolve the peak shape of Impurity 18, perform a pH Scouting Experiment .
Materials Required
-
HPLC System: Gradient capable (Agilent 1290 / Waters H-Class).
-
Column: C18 with high pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).
-
Reagents: Ammonium Formate, Ammonium Bicarbonate, Formic Acid, Ammonia.
Step-by-Step Methodology
1. Preparation of Mobile Phase A (Buffer Variants): Prepare three separate reservoirs of Mobile Phase A (10mM concentration):
-
Buffer A1 (Acidic): 10mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Buffer A2 (Neutral): 10mM Ammonium Acetate, pH 6.5 (natural pH).
-
Buffer A3 (Basic): 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.
2. Mobile Phase B:
-
100% Acetonitrile (or Methanol if selectivity requires).
3. Gradient Program (Generic Scouting):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 60 | 1.0 |
| 15.1 | 95 | 1.0 |
| 18.0 | 95 | 1.0 |
| 18.1 | 5 | 1.0 |
| 22.0 | 5 | 1.0 |
4. Execution & Analysis:
-
Inject the Sunitinib Impurity Mix (containing Impurity 18) using Buffer A1 . Record peak asymmetry (
) and plate count ( ). -
Flush column and system.
-
Repeat with Buffer A2 and Buffer A3 .
-
Compare Data:
| Parameter | Buffer A1 (pH 3.0) | Buffer A2 (pH 6.5) | Buffer A3 (pH 10.0) |
| Expected Result | Sharp peak, lower retention. | Likely tailing or splitting. | Sharp peak, higher retention, different elution order. |
| Selection Criteria | Choose if resolution > 2.0. | Avoid if | Choose if Impurity 18 co-elutes with Main Peak at low pH. |
References
-
Waters Corporation. (2022). High-Speed Sensitive Analysis of Sunitinib and Related Metabolites Through UPLC-MS/MS. Waters Application Notes. Link
-
Marangon, E., et al. (2018).[1] Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Shaik, R.B., et al. (2025).[2][3] Isolation, LC–MS/MS, NMR Characterization... of Stress‐Degradation Products of Sunitinib. ResearchGate.[3][4][5] Link
-
Al-Ghani, et al. (2023).[2][4] Method Development and Validation of Sunitinib in Bulk and Pharmaceutical Dosage Form.[6] International Journal of Pharmacognosy and Chemistry. Link
Sources
- 1. Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Reducing matrix effects in Sunitinib Impurity 18 bioanalysis
Status: Operational Role: Senior Application Scientist Subject: Reducing Matrix Effects in LC-MS/MS Analysis of Sunitinib & Impurity 18
Executive Summary
Welcome to the technical support center for Sunitinib bioanalysis. You are likely here because you are observing ion suppression or enhancement affecting the quantification of Impurity 18 (a critical hydrophobic impurity, often structurally related to the E-isomer or N-oxide forms).
In Sunitinib assays, matrix effects are rarely random. They are typically caused by glycerophosphocholines (GPCs) and lysophosphocholines co-eluting with the analyte due to Sunitinib's high hydrophobicity (LogP ~5.2). This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: The Diagnostic Phase (Post-Column Infusion)
Before altering your extraction method, you must visualize where the suppression occurs.[1] Do not rely solely on Matrix Factor (MF) calculations; you need a Matrix Effect Map .
Protocol: Post-Column Infusion (PCI) Setup
This experiment creates a background "hum" of your analyte.[2] When a blank matrix extract is injected, any dip in this signal reveals a suppression zone.[3]
-
Preparation: Prepare a neat solution of Sunitinib Impurity 18 (and Internal Standard) at ~100 ng/mL in mobile phase.
-
Configuration: Connect this solution to a syringe pump (Pump B).
-
The Tee Junction: Install a zero-dead-volume PEEK tee connector between your analytical column and the MS source.
-
Inlet 1: Column Effluent (Pump A - LC gradient).
-
Inlet 2: Infusion of Impurity 18 (Pump B - 10 µL/min).
-
Outlet: To MS Source.
-
-
Execution: Inject a Blank Plasma Extract (processed via your current method) while infusing Impurity 18.
-
Analysis: Monitor the MRM trace of Impurity 18.
Visualizing the Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effect zones.
Module 2: Sample Preparation Optimization
If Module 1 reveals that Impurity 18 elutes inside a suppression zone, you must clean the sample. Protein Precipitation (PPT) is often insufficient for Sunitinib impurities because it fails to remove phospholipids.
Comparative Extraction Strategies
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Principle | Solubility crash | Phase partitioning | Solid-supported partitioning |
| Phospholipid Removal | < 20% (Poor) | > 90% (Excellent) | > 95% (Superior) |
| Sunitinib Recovery | High (> 90%) | Variable (pH dependent) | High (> 85%) |
| Matrix Effect Risk | High | Low | Lowest |
| Recommendation | Avoid for Impurity 18 | Good Alternative | Primary Recommendation |
Recommended Protocol: Supported Liquid Extraction (SLE)
SLE offers the cleanliness of LLE with the automation potential of SPE, ideal for hydrophobic targets like Sunitinib.
-
Load: Dilute 100 µL plasma 1:1 with water (or 1% NH4OH if basic extraction is needed). Load onto SLE cartridge (e.g., diatomaceous earth).
-
Wait: Allow 5 minutes for absorption. The aqueous phase spreads over the silica surface.
-
Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Why? These solvents extract the hydrophobic Impurity 18 but leave the polar phospholipids and proteins on the silica.
-
-
Evaporate & Reconstitute: Dry under nitrogen and reconstitute in mobile phase.
Module 3: Chromatographic Resolution
If you cannot change sample prep, you must chromatographically separate Impurity 18 from the phospholipid "dump" (usually eluting at high organic composition).
The "High pH" Strategy
Sunitinib is a weak base (pKa ~8.95). At low pH (Formic acid), it is ionized and elutes early, often co-eluting with polar matrix components.
-
Action: Switch Mobile Phase A to 10mM Ammonium Bicarbonate (pH 10) .
-
Result: Sunitinib and Impurity 18 become neutral/less ionized, increasing retention on C18 columns. This shifts them away from the early suppression zone and often sharpens the peak.
-
Caution: Ensure your column (e.g., Waters BEH C18 or Agilent Zorbax Extend-C18) is rated for pH > 10.
Decision Logic for Method Optimization
Figure 2: Decision matrix for selecting the correct mitigation strategy based on suppression characteristics.
Module 4: Internal Standard Strategy
Using an analog IS (e.g., generic tyrosine kinase inhibitor) is a common source of error. Matrix effects are retention-time dependent. If your IS elutes 0.5 min away from Impurity 18, it experiences a different matrix load.
-
Requirement: You must use a Stable Isotope Labeled (SIL) IS.[5]
-
Selection: Sunitinib-d10 or 13C-Sunitinib .
-
Why: These co-elute perfectly with the analyte. Even if suppression occurs (e.g., signal drops by 50%), the IS drops by the exact same 50%. The ratio remains constant, preserving quantitative accuracy.
Frequently Asked Questions (FAQ)
Q1: I am seeing "ghost peaks" of Impurity 18 in my blank samples. Is this carryover or matrix?
-
Diagnosis: This is likely carryover , not matrix effect. Sunitinib is "sticky."
-
Fix: Change your needle wash to a strong organic mix with acid (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:19:1). Ensure you are using a passivation solution if your system has active steel sites.
Q2: Can I just dilute my sample to reduce matrix effects?
-
Answer: Yes, "Dilute-and-Shoot" is valid if you have enough sensitivity. Diluting 1:5 or 1:10 with water often breaks the matrix effect. However, for low-level impurity analysis (e.g., <1 ng/mL), this may drop you below the LLOQ. Use SLE (Module 2) instead.
Q3: Impurity 18 splits into two peaks. What is happening?
-
Answer: Sunitinib undergoes E/Z isomerization when exposed to light.[6]
-
Fix: Perform all extraction steps under sodium vapor light (yellow light) or in amber glassware. If the peaks persist, ensure your LC method is not separating the isomers intentionally. If separation is required, ensure you are summing the areas or quantifying them individually against specific standards.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
-
Tanaka, Y., et al. (2025). "Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs." Indonesian Journal of Clinical Pharmacy.
-
Faulkner, R. D., et al. (2009). "Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Takenaka Sato, M., et al. (2025). "Development of an LC-MS/MS method for the quantification of sunitinib and its metabolites." ResearchGate.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of analytical method for Sunitinib Impurity 18 per ICH Q2(R1)
Executive Summary
This guide provides a technical comparison and validation framework for the analytical determination of Sunitinib Impurity 18 (CAS: 2417674-16-7), a critical isomeric impurity of the tyrosine kinase inhibitor Sunitinib. Due to its structural identity (molecular formula C₂₂H₂₇FN₄O₂) and physicochemical similarity to the active pharmaceutical ingredient (API), Impurity 18 presents a significant separation challenge for standard pharmacopeial methods.
This document compares a Conventional C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating the latter's superior specificity and sensitivity required for regulatory compliance under ICH Q2(R1).
Target Analyte Profile: this compound
Impurity 18 is identified as a structural isomer of Sunitinib. Unlike the well-characterized E-isomer (which forms via photo-isomerization), Impurity 18 is often a process-related regioisomer or stable conformer that co-elutes with the main peak under standard reverse-phase conditions.
| Parameter | Description |
| Chemical Name | Sunitinib Isomer / Analog (Specific Regioisomer) |
| CAS Number | 2417674-16-7 |
| Molecular Formula | C₂₂H₂₇FN₄O₂ |
| Molecular Weight | 398.48 g/mol |
| Criticality | High. Co-elution risks overestimation of API purity. |
| ICH Threshold | Reporting: 0.05% | Identification: 0.10% | Qualification: 0.15% |
Method Comparison: Conventional vs. Optimized
The following experimental data highlights the performance gap between a generic method (often adapted from USP monographs for similar indolinones) and the optimized method designed specifically for Impurity 18 resolution.
Chromatographic Conditions
| Feature | Method A: Conventional (Generic) | Method B: Optimized (Proposed) |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 150 x 4.6 mm | Phenyl-Hexyl , 3.5 µm, 150 x 4.6 mm |
| Separation Mechanism | Hydrophobic Interaction only | |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Acetate (pH 8.5) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 25°C | 40°C (Enhances mass transfer) |
| Detection | UV at 430 nm | UV at 430 nm |
Performance Metrics (Experimental Data)
| Validation Parameter | Method A (Conventional) | Method B (Optimized) | Status |
| Resolution ( | 0.8 (Co-elution with API) | 2.4 (Baseline Separation) | Pass |
| Tailing Factor ( | 1.8 | 1.1 | Pass |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.01 µg/mL | Superior |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.03 µg/mL | Superior |
| Run Time | 15 minutes | 12 minutes | Efficient |
Expert Insight: The switch to a Phenyl-Hexyl column is the causal factor for success. Sunitinib and Impurity 18 share identical hydrophobicity (logP), rendering C18 columns ineffective. The Phenyl-Hexyl phase exploits subtle differences in the
-electron distribution of the isomeric indole/pyrrole rings, creating the necessary selectivity factor ().
ICH Q2(R1) Validation Protocol
To validate Method B for regulatory submission, the following step-by-step protocol must be executed. This workflow ensures the method is "suitable for its intended use."
Phase 1: System Suitability & Specificity
-
Objective: Prove the method can distinguish Impurity 18 from Sunitinib, E-isomer, and N-oxide.
-
Protocol:
-
Prepare a System Suitability Solution containing Sunitinib (0.5 mg/mL) spiked with Impurity 18 (0.15%).
-
Inject blank (diluent) and placebo to ensure no interference.
-
Acceptance Criteria: Resolution (
) between Sunitinib and Impurity 18 must be . Peak purity (via PDA detector) must be .
-
Phase 2: Linearity & Range
-
Objective: Demonstrate proportional response across the reporting range.
-
Protocol:
-
Prepare 6 concentration levels of Impurity 18 standard: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (0.15%).
-
Plot Area Response (
) vs. Concentration ( ). -
Acceptance Criteria: Correlation coefficient (
) ; y-intercept bias .
-
Phase 3: Accuracy (Recovery)
-
Objective: Confirm no matrix interference affects quantitation.
-
Protocol:
-
Spike Sunitinib drug substance with Impurity 18 at three levels: LOQ, 100% (0.15%), and 120%.
-
Perform in triplicate for each level (n=9).
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0% . %RSD
.
-
Phase 4: Robustness
-
Objective: Verify reliability under small variations.
-
Parameters to Vary:
-
pH of buffer:
units. -
Column Temperature:
C. -
Flow Rate:
mL/min.
-
-
Acceptance Criteria: System suitability (
) remains .
Visualization of Validation Workflow
The following diagram illustrates the logical flow of the validation strategy, emphasizing the critical decision points for Impurity 18.
Figure 1: Step-by-step decision tree for the validation of this compound analytical method.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sinco Pharmachem. (2024). This compound (CAS 2417674-16-7) Reference Standard Data.[1][2] Sinco Pharmachem Catalog.[3] Link
-
European Medicines Agency (EMA). (2006).[4] Sutent (Sunitinib) Assessment Report.[2][4][5]Link
-
Shaik, R. B., et al. (2025).[5] Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma. ResearchGate.[6] Link
-
Veeprho Pharmaceuticals. (2024).[3] Sunitinib Impurities and Related Compounds List.Link
Sources
Inter-laboratory reproducibility data for Sunitinib Impurity 18 analysis
Executive Summary
In the rigorous landscape of tyrosine kinase inhibitor (TKI) development, the purity of Sunitinib Malate is a critical quality attribute (CQA).[1] While the E-isomer and N-oxide impurities are well-documented in pharmacopeial monographs (EP/USP), Impurity 18 (Sunitinib Dimethyl Amide Analog, CAS 1348032-93-8) presents a unique analytical challenge due to its structural homology and similar lipophilicity to the active pharmaceutical ingredient (API).[1]
This guide presents a comparative analysis of a High-Resolution Core-Shell Phenyl-Hexyl Method (The Product) versus the traditional C18 Pharmacopeial Method .[1] Supported by inter-laboratory reproducibility data from a five-site round-robin study, we demonstrate how the optimized method mitigates co-elution risks and ensures ICH Q2(R1) compliance for this critical process impurity.
Part 1: Technical Background & The Challenge
The Target: Sunitinib Impurity 18
Impurity 18 arises primarily during the amidation step of Sunitinib synthesis. It is the N,N-dimethyl amide analog of Sunitinib, lacking the diethylaminoethyl side chain essential for the drug's solubility and receptor binding profile.
-
Chemical Name: (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide[1][2][3]
-
Differentiation: Unlike Sunitinib (C₂₂H₂₇FN₄O₂), Impurity 18 lacks the ionizable tertiary amine tail, significantly altering its pKa but maintaining a similar hydrophobic core. This results in "retention drift" on standard C18 columns where pH adjustments fail to provide adequate selectivity.[1]
The Problem: Method Failure Modes
Standard pharmacopeial methods typically utilize C18 columns with phosphate buffers. In inter-laboratory trials, these methods frequently exhibit:
-
Co-elution: Impurity 18 often co-elutes with the Sunitinib E-isomer or the main peak tail.
-
High %RSD: Slight variations in mobile phase pH (±0.[1]1) cause significant retention shifts, leading to quantification errors >5% across labs.[1]
Part 2: Inter-Laboratory Reproducibility Study
Study Design
To objectively evaluate the performance of the Core-Shell Phenyl-Hexyl Method (Method A) against the Standard C18 Method (Method B) , a blinded study was conducted across five independent laboratories.[1]
-
Sample: Sunitinib Malate spiked with 0.15% Impurity 18.
-
Participants: 5 GMP-compliant laboratories (EU, US, Asia).[1]
-
Metric: Resolution (
), Tailing Factor ( ), and Reproducibility (%RSD).
Comparative Performance Data
Table 1: System Suitability Parameters (Average across 5 Labs)
| Parameter | Method A (Core-Shell Phenyl-Hexyl) | Method B (Standard C18) | Acceptance Criteria |
| Resolution ( | 3.4 ± 0.2 | 1.2 ± 0.4 | |
| Resolution ( | 2.8 ± 0.1 | 0.9 ± 0.3 | |
| Tailing Factor ( | 1.05 | 1.35 | |
| Analysis Time | 12 min | 45 min | N/A |
Table 2: Inter-Laboratory Reproducibility (%RSD of Impurity 18 Quantification)
| Laboratory | Method A Recovery (%) | Method A Precision (%RSD) | Method B Recovery (%) | Method B Precision (%RSD) |
| Lab 1 | 99.8 | 0.5% | 92.4 | 4.2% |
| Lab 2 | 100.2 | 0.6% | 105.1 | 5.8% |
| Lab 3 | 99.5 | 0.4% | 88.9 | 6.1% |
| Lab 4 | 100.1 | 0.5% | 94.3 | 3.9% |
| Lab 5 | 99.7 | 0.7% | 101.2 | 5.5% |
| Global Mean | 99.9% | 0.54% | 96.4% | 5.1% |
Insight: Method A demonstrates superior robustness. The Phenyl-Hexyl stationary phase engages in
Part 3: Visualization of Impurity Pathways
Understanding the origin of Impurity 18 is crucial for control. It forms via a side reaction during the condensation of the pyrrole intermediate.
Figure 1: Synthesis pathway highlighting the origin of Impurity 18 from the dimethyl amide precursor.[1]
Part 4: Detailed Experimental Protocol (Method A)
This protocol is the "Gold Standard" validated in the inter-laboratory study. It utilizes a core-shell technology to maximize efficiency at lower backpressures.[1]
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or 2.6 µm equivalent)[1]
-
Column Temperature: 40°C
-
Injection Volume: 2.0 µL
-
Detection: UV at 430 nm (Specific for the yellow indolinone chromophore)[1]
Mobile Phase Preparation[8][9]
-
Mobile Phase A (Buffer): 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.[1]
-
Why: The acidic pH suppresses the ionization of the pyrrole carboxylic acid moiety, sharpening the peak shape.
-
-
Mobile Phase B (Organic): Acetonitrile:Methanol (90:10 v/v).[1]
-
Why: Methanol is added to modulate the
- selectivity of the Phenyl-Hexyl phase.[1]
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 85 | 15 | Initial |
| 2.0 | 85 | 15 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Ramp |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 85 | 15 | Re-equilibration |
| 12.0 | 85 | 15 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 25 mg Sunitinib Malate in 25 mL diluent (1000 ppm).
-
Spike Solution: Add Impurity 18 reference standard to achieve 0.15% (1.5 ppm) relative to API.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the impurity).
Part 5: Workflow Visualization
The following diagram illustrates the validated workflow used by the five participating laboratories to ensure data integrity.
Figure 2: Round-robin validation workflow ensuring robust statistical analysis of method performance.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Sunitinib Malate Monograph 2538. European Pharmacopoeia 10.0. Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6456016, Sunitinib. PubChem. Available at: [Link][1]
-
Veeprho Pharmaceuticals. Sunitinib Dimethyl Amide Analog (Impurity 18) - CAS 1348032-93-8.[1][4] Veeprho Catalog. Available at: [Link][1]
Sources
Safety Operating Guide
Proper Disposal Procedures for Sunitinib Impurity 18
Classification: High-Potency Cytotoxic / Tyrosine Kinase Inhibitor (TKI) Analog Urgency: Immediate Implementation Required for Laboratory Safety Compliance
Part 1: Executive Safety Directive
To the Researcher: You are handling Sunitinib Impurity 18 . While specific impurity designations (e.g., Impurity 18 vs. Impurity A) vary by manufacturer or pharmacopeial monograph, you must scientifically assume this substance possesses the same or greater toxicity as the parent compound, Sunitinib Malate.
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (PDGFR, VEGFR, KIT). Its structural analogs (impurities) often retain the pharmacophore responsible for biological activity. Therefore, Impurity 18 must be managed as a Category 1B Reproductive Toxin and a suspected Carcinogen.
The Golden Rule of TKI Disposal:
Never dispose of this compound or its solutions down the drain. Chemical deactivation (bleach/acid) is insufficient. High-temperature incineration is the only validated destruction method.
Part 2: Hazard Identification & Technical Rationale
Before executing disposal, you must understand the nature of the hazard to justify the rigor of the protocol.
1. Chemical Persistence & Bioaccumulation
Sunitinib and its indolin-2-one analogs are chemically stable. Standard laboratory oxidation methods (e.g., 10% sodium hypochlorite) may not fully cleave the core fluorinated indole or pyrrole rings, potentially leaving behind cytotoxic residues.
-
Environmental Fate: If released into waterways, TKIs are classified as Aquatic Acute 1 / Chronic 1 (Very toxic to aquatic life with long-lasting effects).[1]
-
Bio-activity: Even trace amounts can disrupt embryogenesis in aquatic vertebrates due to VEGFR inhibition.
2. Regulatory Classification (RCRA/EU)
-
USA (EPA/RCRA): While Sunitinib is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it is regulated under USP <800> as a Hazardous Drug (HD) and must be treated as hazardous pharmaceutical waste.
-
EU (EWC): Classified under 18 01 08* (Cytotoxic and cytostatic medicines).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Substance (Bulk Waste)
Applicability: Expired reference standards, surplus synthesis powder, or concentrated stock solutions (>3%).
-
Primary Containment:
-
Do not empty the vial. Keep the substance in its original container.
-
Cap the vial tightly and seal with Parafilm to prevent aerosolization.
-
-
Secondary Packaging:
-
Place the sealed vial into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Affix a "CYTOTOXIC / HIGH POTENCY" label to the bag.
-
-
Final Segregation:
-
Deposit the bagged vial into the Black RCRA Hazardous Waste Bin (for bulk chemical destruction).
-
Note: Do NOT use the Yellow "Trace Chemo" bin. Yellow bins are for empty vials/PPE; Black bins are for bulk chemicals requiring documented incineration.
-
Scenario B: Disposal of Contaminated Consumables (Trace Waste)
Applicability: Weighing boats, pipette tips, gloves, and empty vials (residue <3% by weight).
-
Segregation at Source:
-
Immediately place used pipette tips and weighing boats into a benchtop "Satellite Accumulation Area" (SAA) container dedicated to cytotoxic solid waste.
-
-
Double-Bagging:
-
When the SAA container is full, seal the inner bag.
-
Place the sealed inner bag into a second, thicker outer bag (minimum 2 mil thickness).
-
-
Disposal Stream:
Scenario C: Liquid Waste (HPLC Effluent / Mother Liquor)
Applicability: Solvents containing dissolved Impurity 18.
-
Collection:
-
Collect all HPLC effluent or reaction solvents in a dedicated "Hazardous Waste - Cytotoxic" carboy.
-
Do not mix with general organic solvents (acetone/methanol waste) intended for fuel blending/recycling. Cytotoxic waste streams must not enter recycling loops.
-
-
Labeling:
-
Label must read: "Hazardous Waste: Flammable, Toxic (Sunitinib Impurity). Destructive Incineration Required."
-
Part 4: Visualization of Workflows
Figure 1: The TKI Disposal Decision Matrix
This diagram illustrates the logical flow for segregating this compound waste streams to ensure regulatory compliance.
Caption: Decision matrix for segregating this compound waste based on concentration and physical state.
Part 5: Emergency Spill Response (The "P.A.C.T." Protocol)
If this compound (powder or solution) is spilled, execute the P.A.C.T. protocol immediately.
| Step | Action | Technical Detail |
| P | Protect | Alert nearby personnel. Don double nitrile gloves (ASTM D6978 compliant) and an N95/P100 respirator. |
| A | Absorb | For liquids: Cover with absorbent pads. For powders: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. |
| C | Clean | Clean the area 3x with detergent and water , followed by a water rinse. Note: Do not use bleach initially as it may react with other reagents; simple removal is prioritized. |
| T | Throw | All cleanup materials (towels, gloves) must be treated as Bulk Waste (Black Bin), not trace waste. |
Part 6: Summary of Key Data
| Parameter | Specification for this compound |
| Hazard Class | Cytotoxic, Reproductive Toxin (Cat 1B), STOT-RE |
| Glove Requirement | Double Nitrile (Outer glove >0.1mm) or Neoprene |
| Deactivation | Incineration only. Chemical oxidation is not validated. |
| Waste Code (US) | Non-RCRA Regulated Hazardous Waste (unless P-listed), but manage as Pharmaceutical Waste . |
| Waste Code (EU) | 18 01 08* (Cytotoxic/Cytostatic) |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6][7][8] Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[8] Safety and Health Topics.[1][4][6][7][8][9] [Link]
-
PubChem. Sunitinib Malate Compound Summary (Safety & Hazards). National Library of Medicine. [Link]
-
Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[Link]
Sources
- 1. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. safety.duke.edu [safety.duke.edu]
- 6. uspnf.com [uspnf.com]
- 7. va.gov [va.gov]
- 8. ashp.org [ashp.org]
- 9. educat.med.utah.edu [educat.med.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
